molecular formula C21H18F2N2O4S2 B2680545 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005300-74-2

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2680545
CAS No.: 1005300-74-2
M. Wt: 464.5
InChI Key: CQISWBUERRQWHY-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with a tetrahydroquinoline derivative under controlled conditions to form the intermediate product. This intermediate is then further reacted with 2-fluorobenzenesulfonamide to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another fluorinated sulfonyl compound with different reactivity and applications.

Uniqueness

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its specific combination of fluorine atoms and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS No. 951460-51-8) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a tetrahydroquinoline core modified by a sulfonamide group and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C21H18F2N2O4S2C_{21}H_{18}F_2N_2O_4S_2, and it has a molecular weight of 464.5 g/mol. The presence of fluorine atoms and sulfonamide groups is hypothesized to contribute to its biological efficacy.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, potentially affecting metabolic pathways.
  • Nuclear Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma), influencing immune responses and inflammation.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity . In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5
HeLa (Cervical Cancer)6.0

Cardiovascular Effects

Studies involving sulfonamide derivatives have demonstrated their effects on cardiovascular parameters. For instance, a related study showed that certain sulfonamides could decrease perfusion pressure and coronary resistance in isolated rat heart models . The experimental design included various compounds administered at a dose of 0.001 nM over time:

GroupCompoundDose
ControlKrebs-Henseleit solution only-
Experimental Group IIBenzenesulfonamide0.001 nM
Experimental Group IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nM
Experimental Group IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
Experimental Group VCompound 4 (4-(2-Aminoethyl)-benzenesulfonamide)0.001 nM
Experimental Group VICompound 5 (4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide)0.001 nM

Case Studies

A notable case study examined the interaction of related sulfonamides with calcium channels and their impact on cardiovascular function. The results indicated that the compounds could modulate perfusion pressure through calcium channel inhibition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models using software such as SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .

Properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-7-10-18(11-8-16)31(28,29)25-13-3-4-15-14-17(9-12-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISWBUERRQWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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